

5-Bromopyridazin-4-amine: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name: 5-Bromopyridazin-4-amine

Cat. No.: B1444788

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of **5-Bromopyridazin-4-amine**, a heterocyclic amine of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, detailed synthetic protocols, comprehensive spectral characterization, and its application as a key building block in the development of targeted therapeutics, with a particular focus on selective glucocorticoid receptor agonists.

Core Molecular Attributes

5-Bromopyridazin-4-amine is a pyridazine derivative characterized by the presence of a bromine atom and an amine group on the heterocyclic ring. These functional groups are pivotal to its reactivity and utility as a synthetic intermediate.

Molecular Formula and Weight

The chemical identity of **5-Bromopyridazin-4-amine** is defined by its molecular formula and weight, which are fundamental for all stoichiometric calculations in synthesis and analysis.

- Molecular Formula: C₄H₄BrN₃[\[1\]](#)
- Molecular Weight: 174.00 g/mol [\[1\]](#)

Physicochemical Properties

The following table summarizes key physicochemical properties of **5-Bromopyridazin-4-amine**. It is important to note that some of these values are predicted and should be considered as estimates.

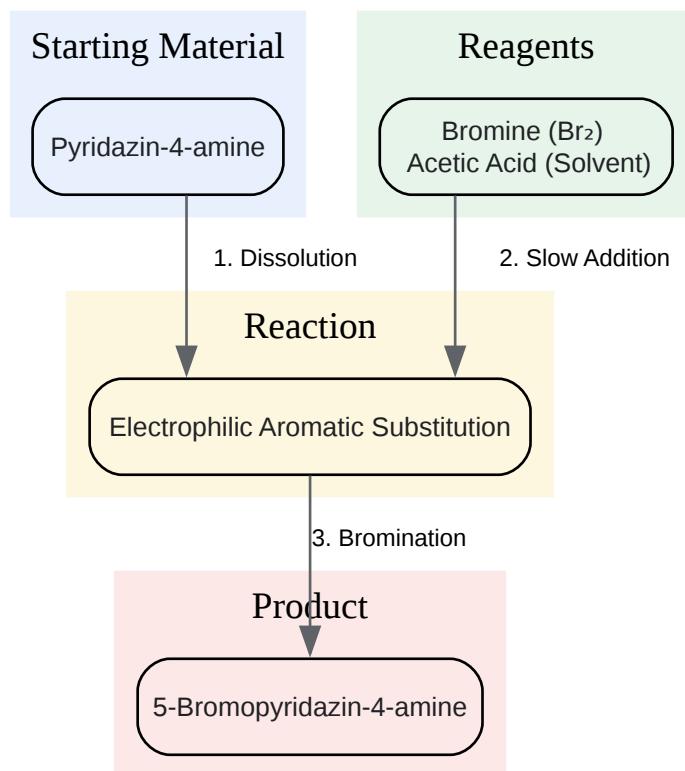
Property	Value	Source
Boiling Point	$354.9 \pm 22.0 \text{ } ^\circ\text{C}$	Predicted[2]
Density	$1.844 \pm 0.06 \text{ g/cm}^3$	Predicted[2]
pKa	4.50 ± 0.10	Predicted[2]
Appearance	Yellow to brown solid	[2]
Storage	Under inert gas (nitrogen or Argon) at 2–8 °C	[2]

Synthesis and Mechanism

The synthesis of **5-Bromopyridazin-4-amine** is a critical process for its availability in research and development. The most commonly cited method involves the bromination of a pyridazin-4-amine precursor.

Synthetic Workflow

The synthesis of **5-Bromopyridazin-4-amine** can be achieved through the electrophilic bromination of pyridazin-4-amine. The reaction proceeds by the activation of bromine, which then attacks the electron-rich pyridazine ring. The regioselectivity of the bromination is influenced by the electronic properties of the heterocyclic system.



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Caption: Synthetic workflow for **5-Bromopyridazin-4-amine**.

Experimental Protocol

The following protocol is a general procedure for the synthesis of **5-Bromopyridazin-4-amine** from pyridazin-4-amine[2]:

- Dissolution: Dissolve pyridazin-4-amine (1.0 equivalent) in acetic acid in a suitable reaction vessel equipped with a stirrer, maintaining the temperature at room temperature using a water bath.
- Bromination: Slowly add bromine (1.0 equivalent) dropwise to the solution. The reaction is typically allowed to proceed for one hour.
- Neutralization and Extraction: After the reaction is complete, neutralize the mixture with a 10N NaOH solution. Extract the product from the aqueous layer using dichloromethane (3x).

- Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, using a dichloromethane/methanol gradient. This step is crucial to separate the desired 5-bromo isomer from other brominated byproducts.

Spectral Analysis and Characterization

Thorough spectral analysis is essential to confirm the identity and purity of the synthesized **5-Bromopyridazin-4-amine**.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For **5-Bromopyridazin-4-amine**, the following peaks are characteristic[2]:

Chemical Shift (δ)	Multiplicity	Assignment
8.75 ppm	Singlet	1H, Pyridazine ring proton
8.55 ppm	Singlet	1H, Pyridazine ring proton
6.72-6.79 ppm	Multiplet	2H, Amine protons (-NH ₂)

Note: Spectra are typically recorded in DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for **5-Bromopyridazin-4-amine** would include:

Wavenumber (cm ⁻¹)	Functional Group
3400-3300	N-H stretching (amine)
1650-1580	N-H bending (amine)
1600-1450	C=C and C=N stretching (aromatic ring)
800-600	C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of **5-Bromopyridazin-4-amine** will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with peaks corresponding to the molecular ion [M]⁺ and/or the protonated molecule [M+H]⁺.

Applications in Drug Discovery

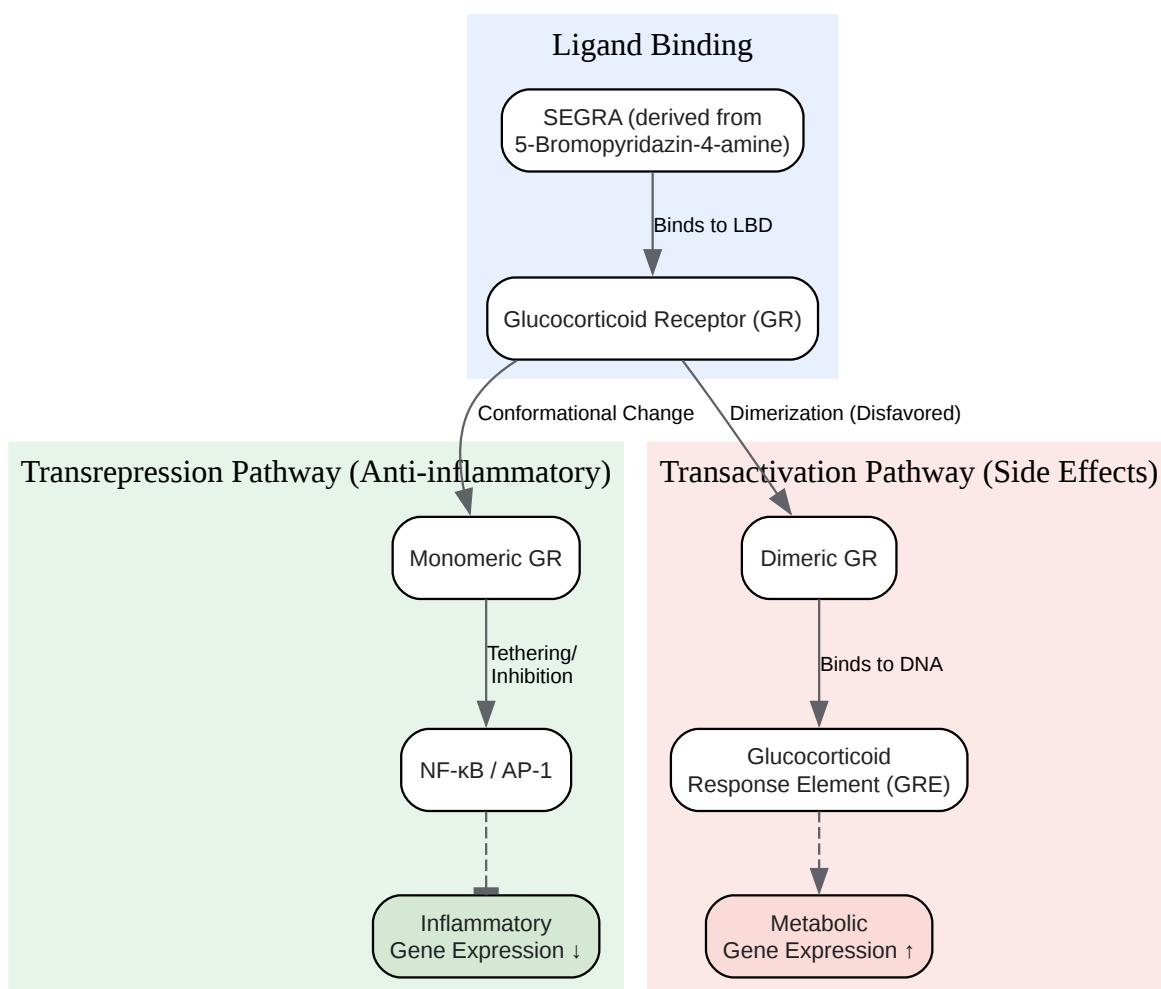
5-Bromopyridazin-4-amine is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapies. Its primary reported application is as a reactant in the preparation of glucocorticoid receptor (GR) agonists, which are under investigation for their potential to offer anti-inflammatory and immunomodulatory effects with fewer side effects than traditional corticosteroids.[2][3][4]

Role as a Precursor for Selective Glucocorticoid Receptor Agonists

The glucocorticoid receptor is a nuclear receptor that mediates the effects of glucocorticoids. Its activity can be broadly divided into two mechanisms:

- Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the DNA, leading to the upregulation of gene expression. This pathway is associated with many of the metabolic side effects of glucocorticoids.[3][4]
- Transrepression: The GR monomer interacts with and inhibits other transcription factors, such as NF-κB and AP-1, leading to the downregulation of pro-inflammatory genes. This pathway is believed to be responsible for the anti-inflammatory effects.[3][4]

Selective Glucocorticoid Receptor Agonists (SEGRAs) are designed to preferentially induce transrepression over transactivation, thereby separating the desired anti-inflammatory effects from the unwanted metabolic side effects. **5-Bromopyridazin-4-amine** provides a scaffold that can be elaborated to create ligands that selectively modulate the conformation of the GR, favoring the transrepression pathway.



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Caption: Mechanism of action of a SEGRA derived from **5-Bromopyridazin-4-amine**.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **5-Bromopyridazin-4-amine**.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Bromopyridazin-4-amine is a versatile and valuable building block for medicinal chemists and drug discovery professionals. Its well-defined structure and reactive functional groups allow for its incorporation into complex molecules with tailored biological activities. The application of this compound in the development of selective glucocorticoid receptor agonists highlights its potential in creating safer and more effective therapies for inflammatory and autoimmune diseases. A thorough understanding of its synthesis, characterization, and reactivity is paramount for its successful application in advanced research.

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